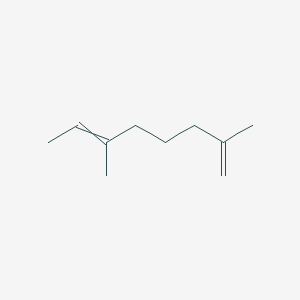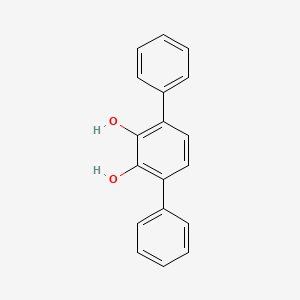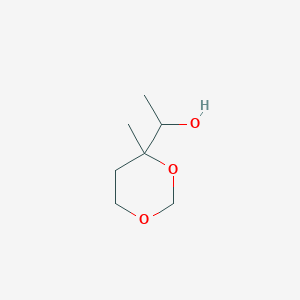
1-(4-Methyl-1,3-dioxan-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-1,3-dioxan-4-yl)ethanol is an organic compound with the molecular formula C7H14O3. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is known for its unique structure, which includes a hydroxyl group (-OH) attached to an ethyl chain, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Methyl-1,3-dioxan-4-yl)ethanol can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include using ethyl orthoformate and a catalytic amount of NBS via an in situ acetal exchange process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes utilize efficient catalysts such as zirconium tetrachloride (ZrCl4) for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions . The continuous removal of water and the use of molecular sieves or orthoesters are common practices to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methyl-1,3-dioxan-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4, OsO4, and CrO3/Py are commonly used.
Reduction: Reagents such as LiAlH4 and NaBH4 are effective for reducing the compound.
Substitution: Various nucleophiles and electrophiles can be used, including RLi, RMgX, and RCuLi.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted dioxane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-1,3-dioxan-4-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-1,3-dioxan-4-yl)ethanol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. Its unique structure enables it to act as a versatile intermediate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methyl-1,3-dioxan-4-yl)ethanol can be compared with other similar compounds such as:
1,3-Dioxane: A parent compound with a similar ring structure but lacking the hydroxyl group.
4-Methyl-1,3-dioxane: Similar structure but without the ethyl chain and hydroxyl group.
1,3-Dioxolane: A five-membered ring analog with similar chemical properties
The uniqueness of this compound lies in its combination of the dioxane ring with a hydroxyl group, making it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
39734-93-5 |
|---|---|
Molekularformel |
C7H14O3 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
1-(4-methyl-1,3-dioxan-4-yl)ethanol |
InChI |
InChI=1S/C7H14O3/c1-6(8)7(2)3-4-9-5-10-7/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
MXGGPCOZLLVIHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CCOCO1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


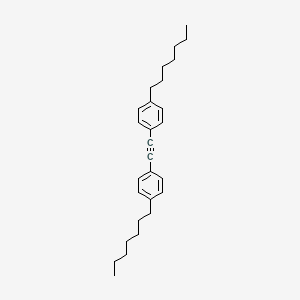
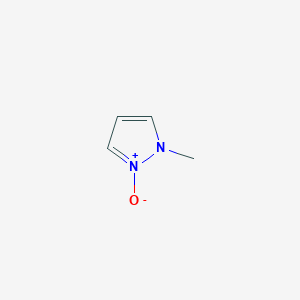
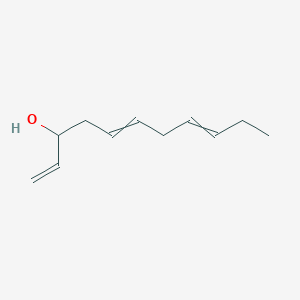
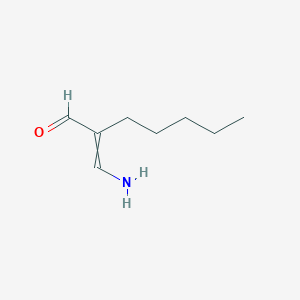
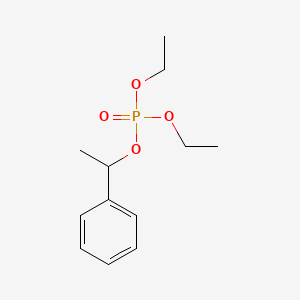
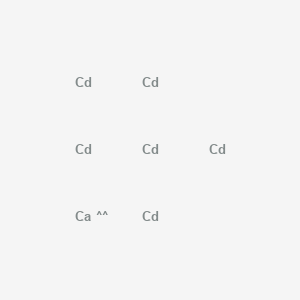
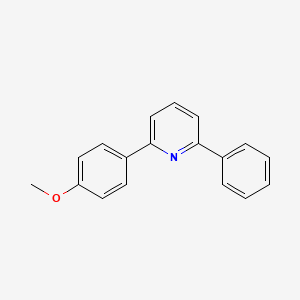
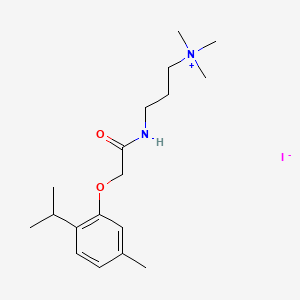
![[N,N'-Ethylenebis(salicylideneiminato)]dimethyltin(IV)](/img/structure/B14677972.png)
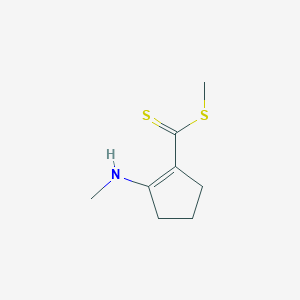
![(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14677976.png)
